DOLUTEGRAVIR SODIUM

Description

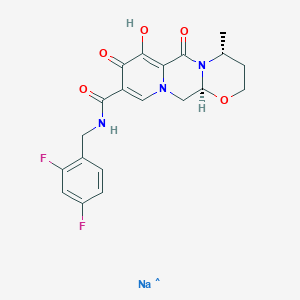

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H19F2N3NaO5 |

|---|---|

Molecular Weight |

442.4 g/mol |

InChI |

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/t10-,15+;/m1./s1 |

InChI Key |

FOZLBAIXQATFFW-VSLILLSYSA-N |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O.[Na] |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Sodium Hydroxide in Nonaqueous Media

Reaction of dolutegravir free acid with sodium hydroxide in ethanol or methanol (<1% water) minimizes byproducts. Filtration or acidification (e.g., HCl) isolates the sodium salt or neutral form.

Optimized Conditions:

| Parameter | Value | Impact |

|---|---|---|

| Solvent | Ethanol/Methanol | Low water content → higher yield |

| Temperature | 25–60°C | Prevents decomposition |

| Workup | Filtration/acidification | Removes unreacted NaOH |

Solvate and Polymorph Engineering

Crystalline forms (e.g., 1,2-propylene glycol solvate) enhance solubility and stability.

Solid-State Forms:

| Form | Preparation Method | XRPD Peaks (2θ ±0.2°) |

|---|---|---|

| Form II | Slurry in THF with NaOH, room temperature | 12.9, 19.3, 21.5, 24.2, 29.4 |

| Form VI | Reflux THF/NaOH, then cooling | 6.4, 7.9, 12.8, 20.1, 21.5 |

Form VI demonstrates superior dissolution profiles in pH 4.5 media, critical for BCS Class II drugs.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Route | Steps | Total Yield (%) | Key Strengths | Challenges |

|---|---|---|---|---|

| Convergent Synthesis | 6 | 48–51 | High purity, minimal purification | Moderate yield, MgBr₂ handling |

| Maltol-Based | 5 | ~90 | Scalable, fewer steps | Pd catalyst cost, oxidation control |

| Continuous Flow | 6 | ~70 | Reduced time, lower reagent excess | Equipment complexity |

Chemical Reactions Analysis

Amide Coupling and Salt Formation

Dolutegravir sodium is formed via amide coupling of an acid intermediate with an amine. For example:

-

Acid Activation : Acid 19 is activated using 1,1-carbonyldiimidazole (CDI) in dimethyl carbonate at 80°C .

-

Coupling : Reaction with amine 10 or 3-(R)-aminobutanol to form the amide, followed by sodium salt formation .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Acid Activation | CDI, dimethyl carbonate, 80°C | Stirred for 2 hours | – |

| Amide Coupling | Amine 10, acetonitrile | Room temperature | 94% |

| Sodium Salt Formation | Sodium tert-butoxide, 1,2-PG | 85–90°C | – |

Solid-State Form Characterization

This compound exhibits multiple solid-state forms, including:

-

1,2-Propylene Glycol Solvate : Characterized by XRPD peaks and thermal stability (weight loss at 50–200°C) .

-

Butanol Solvate : Monosolvate (1:1 ratio) with weight loss of 14–15% at 100–200°C .

-

Benzyl Alcohol Solvate : Formed by dissolving in benzyl alcohol and cooling .

| Form | Key Features |

|---|---|

| Propylene Glycol Solvate | XRPD peaks: 12.9°, 19.3°, 21.5°; thermal stability |

| Butanol Solvate | Weight loss: ~14–15% at 100–200°C |

| Anhydrous Form | XRPD peaks distinct from solvates |

Continuous Flow Chemistry Approaches

Alternative methods using continuous flow reactors aim to optimize amidation steps:

-

Pyridinone Formation : Reaction of pyran derivatives with aminoacetaldehyde dimethylamine .

-

Acetal Deprotection : Use of formic acid or methanesulfonic acid (MSA) in acetic acid to generate aldehydes .

-

Challenges : Direct amidation of unactivated esters in flow conditions requires harsher reagents (e.g., toluene, acetic acid) .

| Step | Conditions | Outcome |

|---|---|---|

| Pyridinone Formation | Methanol, room temperature | 86% isolated yield |

| Amidation | Toluene, acetic acid, elevated temp | Improved purity |

Key Challenges and Innovations

-

Regioselectivity : Cyclization steps require precise optimization to avoid byproducts .

-

Stereochemical Control : Use of Raney Ni and D-(–)-tartaric acid ensures high enantiomeric purity .

-

Industrial Scalability : Processes avoid expensive catalysts (e.g., LAH) and use eco-friendly reagents like Raney Ni .

Scientific Research Applications

Pharmacological Efficacy

Dolutegravir has demonstrated significant efficacy in various clinical studies. It is often combined with other antiretroviral agents to enhance treatment outcomes for HIV-1 infections. Key findings from prominent studies include:

- SPRING-2 Study : In this trial, dolutegravir was compared with raltegravir alongside either abacavir-lamivudine or tenofovir-emtricitabine. The results indicated that 88% of patients receiving dolutegravir achieved viral load suppression, which persisted over 96 weeks .

- FLAMINGO Study : This open-label study compared dolutegravir with darunavir-ritonavir. At 48 weeks, 90% of patients on dolutegravir achieved virologic suppression compared to 83% in the darunavir-ritonavir group .

- VIKING Trials : These trials assessed dolutegravir's effectiveness in patients with previous integrase strand transfer inhibitor failures. Results showed that after 24 weeks, up to 75% of patients achieved an undetectable viral load when administered dolutegravir twice daily .

Bioavailability Enhancements

The bioavailability of dolutegravir sodium has been a focus of research due to its low aqueous solubility. Recent studies have explored various formulations to improve its solubility and absorption:

- Amorphous Salt Solid Dispersion (ASSD) : Research indicates that both Dolutegravir amorphous salt (DSSD) and Dolutegravir free acid solid dispersion (DFSD) significantly improved the solubility of dolutegravir by 5.7 and 4.54 times, respectively, compared to its pure form . This enhancement is attributed to the rapid dissolution properties of these formulations.

- Formulation Studies : The development of crystalline forms (e.g., Form V and Form VI) of this compound has shown promise in enhancing wettability and dissolution profiles, potentially leading to improved bioavailability . These forms exhibit distinct PXRD patterns that can be utilized for characterization.

Innovative Drug Delivery Systems

Advancements in drug delivery systems are crucial for optimizing the therapeutic effects of this compound:

- Nasal Drug Delivery : Recent research has investigated intranasal delivery systems using nanoparticles loaded with this compound. This method aims to bypass first-pass metabolism and enhance systemic absorption, making it a promising alternative route for administration .

Summary Table of Clinical Studies

| Study Name | Comparison Group | Viral Load Suppression (%) | Duration |

|---|---|---|---|

| SPRING-2 | Raltegravir + Abacavir-Lamivudine | 88% | 96 weeks |

| FLAMINGO | Darunavir-Ritonavir | 90% | 48 weeks |

| VIKING | Previous INSTI Failures | Up to 75% | 24 weeks |

Mechanism of Action

The mechanism of action of (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, involves its interaction with specific molecular targets. The compound binds to certain enzymes and proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but initial studies indicate its potential to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Dissolution Profiles of this compound vs. Free Acid

| Formulation | % Drug Release (60 min) | Solubility (mg/mL) |

|---|---|---|

| This compound | 95% | 0.45 |

| Dolutegravir Free Acid | 70% | 0.12 |

Source: Adapted from solubility and dissolution studies

Formulation Comparisons with Other Antiretrovirals

This compound’s formulation challenges are shared with other BCS Class II drugs, such as rilpivirine and atazanavir. However, its compatibility with hydrophilic polymers (e.g., Poloxamer-188) and superdisintegrants (e.g., croscarmellose sodium) enables robust fast-dissolving tablet (FDT) formulations. For example, this compound FDTs (DFT9) achieved >90% drug release within 30 minutes, outperforming conventional tablets of rilpivirine, which require 45–60 minutes for equivalent release .

Table 2: Dissolution Performance of Fast-Dissolving Tablets

| Drug | Superdisintegrant | % Release (30 min) | Stability (25°C/60% RH) |

|---|---|---|---|

| This compound | CCS 15% | 92% | No significant changes |

| Rilpivirine | CCS 10% | 78% | Reduced hardness post-storage |

Data derived from accelerated stability studies

Structural and Functional Analogs

This compound shares structural motifs with other INSTIs, such as raltegravir and bictegravir. Computational docking studies highlight that dolutegravir’s pyridinone ring and difluorobenzyl group enhance binding affinity to HIV integrase compared to first-generation INSTIs .

Table 3: Key Pharmacokinetic Parameters

| Parameter | This compound | Raltegravir | Bictegravir |

|---|---|---|---|

| Tmax (h) | 1–3 | 1–2 | 2–4 |

| Half-life (h) | 14 | 9 | 18 |

| Bioavailability | 60% | 30% | 75% |

Pharmacokinetic data from FDA monographs and clinical studies

Combination Therapies

This compound is a cornerstone in fixed-dose combinations (FDCs):

- Juluca® : this compound (50 mg) + rilpivirine (25 mg). Shows comparable efficacy to triple-drug regimens, with virologic suppression rates of 94% at 48 weeks .

- Dovato®: this compound (50 mg) + lamivudine (300 mg). Demonstrated non-inferiority to tenofovir-based regimens, with fewer renal adverse events .

Table 4: Adverse Event Comparison in FDCs

| Regimen | Renal Events (%) | Neuropsychiatric Events (%) |

|---|---|---|

| Dovato® | 2% | 5% |

| Tenofovir-based ART | 8% | 7% |

Research Findings and Stability Data

This compound formulations exhibit exceptional stability under accelerated conditions (40°C/75% RH). RP-HPLC and UV spectrophotometry confirmed consistent release kinetics, validating the robustness of Poloxamer-188-based solid dispersions .

Table 5: Accelerated Stability Results for DFT9

| Parameter | Initial Value | 6 Months (40°C/75% RH) |

|---|---|---|

| Drug Content (%) | 99.2 | 98.8 |

| Disintegration (s) | 28 | 30 |

| Friability (%) | 0.45 | 0.48 |

Source: Stability studies

Q & A

Q. What molecular mechanisms underlie Dolutegravir Sodium's inhibition of HIV integrase?

this compound binds to the active site of HIV-1 integrase, preventing viral DNA strand transfer. To study this, employ in vitro assays like time-resolved fluorescence resonance energy transfer (TR-FRET) to measure integrase activity . Pair structural analyses (e.g., X-ray crystallography or cryo-EM) with mutagenesis studies to identify critical binding residues. Validate findings using cell-based assays (e.g., antiviral efficacy in MT-4 cells) to confirm mechanistic relevance .

Q. How should researchers design in vitro experiments to assess this compound's efficacy against non-B HIV subtypes?

Use primary isolates or recombinant viruses representing diverse subtypes (A, C, D) in phenotypic susceptibility assays. Standardize viral load quantification via RT-PCR and compare IC50 values across subtypes. Include control strains with known integrase inhibitor resistance mutations (e.g., Q148H/G140S) to contextualize results .

Q. What are the best practices for validating pharmacokinetic (PK) parameters of this compound in preclinical models?

Conduct dose-ranging studies in animal models (e.g., rodents, non-human primates) using LC-MS/MS for plasma concentration analysis. Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Cross-validate with physiologically based pharmacokinetic (PBPK) modeling to predict human PK profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on this compound's neuropsychiatric effects?

Analyze stratified data from Phase III/IV trials (e.g., TANGO, FLAMINGO) to identify subpopulations at risk (e.g., patients with baseline psychiatric conditions). Use mixed-effects models to control for confounders like concomitant medications. Conduct in vivo studies measuring dopamine receptor binding affinity to explore off-target effects .

Q. What experimental strategies are optimal for studying this compound resistance pathways in treatment-experienced cohorts?

Perform deep sequencing of integrase genes from virologic failure samples. Use site-directed mutagenesis to recreate putative resistance mutations (e.g., R263K) in pseudotyped viruses. Test phenotypic resistance in parallel with structural modeling to assess fitness costs and inhibitor binding .

Q. How can systems biology approaches improve understanding of this compound's long-term safety profile?

Integrate multi-omics datasets (proteomics, metabolomics) from longitudinal cohorts to identify biomarkers of toxicity (e.g., mitochondrial dysfunction). Apply machine learning to prioritize causal pathways and validate in in vitro hepatocyte or neuronal models .

Q. What methodologies address challenges in studying this compound's interactions with antiretroviral combinations?

Use checkerboard assays to quantify drug-drug interaction synergism/antagonism. Model interactions via Bliss independence or Loewe additivity frameworks. For clinical relevance, incorporate therapeutic drug monitoring (TDM) in pharmacodynamic studies .

Methodological Considerations

- Data Contradictions : Reconcile conflicting results by stratifying analyses by covariates (e.g., renal/hepatic function) and applying sensitivity analyses .

- Assay Validation : Follow FDA/EMA guidelines for bioanalytical method validation, including precision, accuracy, and stability testing .

- Ethical Compliance : For human studies, detail participant selection criteria and informed consent protocols per IRB standards .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.